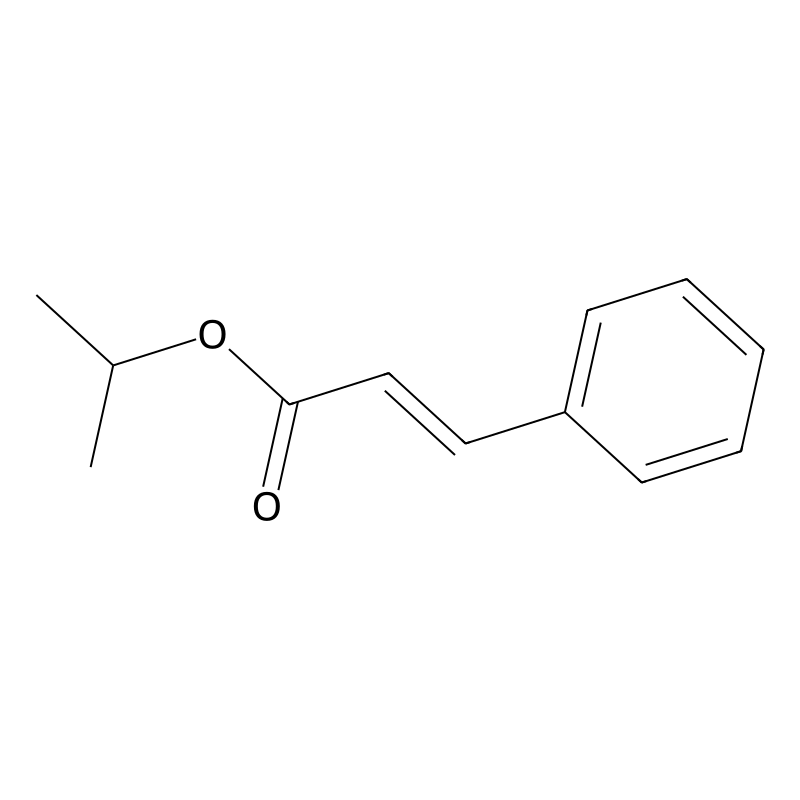

Isopropyl cinnamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

miscible (in ethanol)

Canonical SMILES

Antimicrobial Activity in Pharmaceutical Sciences

Field: Pharmaceutical Sciences

Application Summary: Isopropyl cinnamate has been studied for its antimicrobial properties, particularly against pathogenic fungi and bacteria.

Flavoring and Fragrance Ingredient in Food Industry

Field: Food Science

Application Summary: It is used as a flavoring agent due to its balsamic type odor and flavor.

Methods: Isopropyl cinnamate is incorporated into food products as an additive to enhance flavor profiles.

Results: Its use is subject to regulatory guidelines to ensure safety and quality in food products.

Perfuming Agent in Cosmetics

Field: Cosmetic Chemistry

Application Summary: The compound is utilized for its fragrance, contributing to the scent profile of cosmetic products.

Methods: It is blended into cosmetic formulations and tested for olfactory characteristics.

Results: Isopropyl cinnamate imparts a desirable fragrance to cosmetics, with usage levels regulated to prevent skin irritation.

Material Science Applications

Field: Material Science

Application Summary: Investigated for its potential use in material preservation and as a repellent.

Methods: Isopropyl cinnamate is tested on materials for its efficacy in repelling insects and preventing microbial degradation.

Results: Research indicates it could be beneficial in extending the lifespan of materials by acting as a protective agent.

Research and Development

Field: Chemical Research

Application Summary: Isopropyl cinnamate is used for research and development purposes, particularly in the synthesis of new compounds.

Methods: It is employed as a reagent or intermediate in laboratory settings.

Results: Its use in R&D can lead to the discovery of new materials and pharmaceuticals.

Isopropyl cinnamate is an organic compound with the chemical formula C₁₂H₁₄O₂ and a molecular weight of 190.24 g/mol. It is classified as an ester, specifically the isopropyl ester of cinnamic acid. The structure features a phenyl group attached to a double bond (C=C) and an ester group (COO), giving it unique aromatic properties. This compound appears as a colorless to light yellow liquid with a pleasant, honey-like odor, and it occurs naturally in various fruits such as strawberries and grapes. Isopropyl cinnamate is primarily utilized in the food and cosmetic industries for its flavoring and fragrance properties .

Isopropyl cinnamate does not have a well-defined mechanism of action in biological systems. Its primary function is as a flavoring agent, interacting with olfactory receptors in the nose to produce a pleasant aroma [7].

Here are some sources for further reading:

- [1] PubChem. Isopropyl cinnamate.

- [2] FEMA - Flavor and Extract Manufacturers Association. Isopropyl cinnamate.

- [3] The Good Scents Company. isopropyl cinnamate.

- [4] Organic Syntheses. Preparation of Esters.

- [5] Humber, D. P. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. John Wiley & Sons. (This reference discusses the hydrolysis of similar esters)

- [6] Sigma-Aldrich. Isopropyl cinnamate = 96 , FG 7780-06-5.

- [7] Bush, J. N., & Lund, M. (2014). Perception of odor quality by the human brain. Progress in Neurobiology, 117, 21-38. (This reference provides general information about odor perception)

- [8] JECFA (Joint FAO/WHO Expert Committee on Food Additives). (2000). Compendium of Food Additive Specifications. (This reference contains safety evaluations of various food additives, including Isopropyl cinnamate)

- [9] Frosch, P. J., & Menné, T. (2000). Fragrance allergy. Current Opinion in Allergy and Clinical Immunology, 10(3), 233-237. (This reference discusses skin sensitization caused by fragrance ingredients)

Isopropyl cinnamate has been studied for its biological activities, particularly its antimicrobial properties. Research indicates that it exhibits significant antibacterial and antifungal effects, with minimum inhibitory concentration (MIC) tests demonstrating its ability to inhibit the growth of pathogenic microorganisms. Additionally, it interacts with olfactory receptors, contributing to its use as a flavoring agent in food products.

The synthesis of isopropyl cinnamate can be achieved through several methods:

- Esterification Method: The most common method involves the reaction of cinnamic acid with isopropanol in the presence of an acid catalyst.

- Multi-step Reactions: More complex synthetic routes involve multiple steps including oxidation and reduction processes, which can yield various derivatives of isopropyl cinnamate .

Isopropyl cinnamate finds diverse applications across several fields:

- Food Industry: Used as a flavoring agent due to its pleasant aroma.

- Cosmetic Industry: Incorporated into fragrances and cosmetic formulations.

- Material Science: Investigated for potential use in material preservation and as an insect repellent.

- Pharmaceutical Research: Employed as a reagent or intermediate in the synthesis of new compounds .

Studies on isopropyl cinnamate's interactions primarily focus on its antimicrobial properties and olfactory interactions. Its effectiveness against various pathogens has been quantified through MIC tests, revealing potential applications in food preservation and cosmetics where microbial contamination is a concern. Additionally, its olfactory characteristics make it valuable in sensory evaluations.

Isopropyl cinnamate shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethyl cinnamate | Ester | Commonly used as a flavoring agent; similar aroma profile. |

| Methyl cinnamate | Ester | Smaller alkyl group; used in similar applications but with different volatility. |

| Benzyl cinnamate | Ester | Contains a benzyl group; often used for fragrance applications but may have different sensory characteristics. |

| Propyl cinnamate | Ester | Similar structure but larger alkyl group; affects solubility and volatility compared to isopropyl variant. |

Isopropyl cinnamate's unique combination of properties—its specific chain length and functional groups—distinguishes it from these similar compounds, influencing its applications in flavoring and fragrance industries .

The development of knowledge surrounding isopropyl cinnamate traces its origins to broader research into cinnamic acid derivatives that began in the late 19th and early 20th centuries. The compound's identification and characterization emerged from systematic studies of esterification reactions involving cinnamic acid, which itself was first synthesized through base-catalyzed condensation reactions as early as the 1890s. Historical patent documentation from the mid-20th century reveals that cinnamate esters, including isopropyl cinnamate, were being systematically prepared through treating cinnamic aldehydes with alcohols under controlled conditions. These early preparation methods laid the groundwork for understanding the chemical relationships between various cinnamate compounds and their potential applications.

The scientific evaluation of isopropyl cinnamate as a flavoring agent gained formal recognition through regulatory assessments conducted by international food safety organizations. The Joint Food and Agriculture Organization and World Health Organization Expert Committee on Food Additives evaluated the compound as part of a broader group of cinnamyl alcohol and related flavoring agents. This evaluation process contributed significantly to the scientific understanding of the compound's chemical properties and behavior patterns. The compound received official recognition in regulatory frameworks, including assignment of a Food and Drug Administration Everything Added to Food in the United States number 2939, establishing its legitimacy for commercial applications.

Research into the compound's properties accelerated during the latter half of the 20th century as analytical techniques became more sophisticated. The development of advanced spectroscopic methods enabled researchers to definitively characterize the compound's structure and distinguish it from other similar esters. Scientific literature from this period demonstrates growing interest in understanding the relationship between molecular structure and sensory properties, with isopropyl cinnamate serving as an important model compound for such studies. The compound's inclusion in comprehensive chemical databases and regulatory assessments reflects the maturation of scientific understanding regarding its properties and applications.

Structural Identification and Nomenclature

The systematic identification of isopropyl cinnamate relies on well-established chemical nomenclature systems that precisely describe its molecular structure and stereochemistry. According to International Union of Pure and Applied Chemistry naming conventions, the compound is properly designated as propan-2-yl (E)-3-phenylprop-2-enoate, reflecting its structural composition as an ester formed between cinnamic acid and isopropanol. The systematic name reveals the compound's key structural features: the propan-2-yl group indicating the branched three-carbon alcohol component, and the 3-phenylprop-2-enoate portion describing the cinnamic acid derivative with its characteristic phenyl ring and double bond configuration.

Table 1: Structural Identifiers and Physical Properties of Isopropyl Cinnamate

The compound's structural identification involves multiple stereochemical considerations, particularly regarding the configuration of the double bond within the cinnamic acid moiety. The (E)-configuration indicates that the higher priority groups on either side of the double bond are positioned on opposite sides, which is the more thermodynamically stable trans-configuration commonly found in cinnamic acid derivatives. This stereochemical specification is crucial for understanding the compound's physical properties and reactivity patterns.

Advanced analytical techniques have provided detailed insights into the compound's three-dimensional structure and electronic properties. The International Chemical Identifier key RGACABDFLVLVCT-CMDGGOBGSA-N serves as a unique digital fingerprint that encodes the complete structural information in a standardized format. Simplified Molecular Input Line Entry System notation representing the compound as CC(C)OC(=O)/C=C/C1=CC=CC=C1 provides a linear text representation that captures both connectivity and stereochemistry. These standardized representations facilitate database searches and computational studies of the compound's properties.

The compound exists under various synonymous names that reflect different aspects of its chemical structure and historical development. Alternative designations include trans-cinnamic acid isopropyl ester, 1-methylethyl 3-phenylpropenoate, and 2-propenoic acid, 3-phenyl-, 1-methylethyl ester. These varied naming conventions arose from different chemical classification systems and industrial practices, but all refer to the same molecular entity with identical structural characteristics.

Natural Occurrence vs. Synthetic Production

The investigation of isopropyl cinnamate's natural occurrence reveals a complex picture that distinguishes it from many other cinnamate esters found throughout the plant kingdom. Comprehensive databases documenting volatile compounds in food sources indicate that isopropyl cinnamate is not reported to occur naturally in foods, setting it apart from related compounds such as methyl cinnamate and ethyl cinnamate that are commonly found in plant materials. This absence from natural food sources represents a significant characteristic that influences both its regulatory classification and commercial production strategies.

Research into specialized plant metabolites has revealed that while cinnamic acid derivatives are widespread in nature, the specific isopropyl ester form is notably rare in natural systems. Studies of bryophytes and flowering plants have documented the presence of various cinnamic acid methyltransferases that catalyze the formation of methyl cinnamate, but corresponding enzymatic pathways for isopropyl cinnamate biosynthesis have not been identified. The absence of natural biosynthetic pathways for isopropyl cinnamate production contrasts sharply with the well-documented occurrence of methyl (E)-cinnamate in various land plants, where it is synthesized by cinnamic acid methyltransferase enzymes belonging to the SABATH family.

Table 2: Comparison of Natural Occurrence Among Cinnamate Esters

| Compound | Natural Occurrence | Primary Sources | Biosynthetic Pathway |

|---|---|---|---|

| Methyl Cinnamate | Widely distributed | Flowering plants, bryophytes | SABATH methyltransferases |

| Ethyl Cinnamate | Common | Essential oils, cinnamon | Various plant enzymes |

| Isopropyl Cinnamate | Not reported | None documented | No known pathway |

| Cinnamic Acid | Ubiquitous | All plant tissues | Phenylalanine ammonia-lyase |

The synthetic production of isopropyl cinnamate has consequently become the primary method for obtaining this compound for commercial applications. Traditional synthesis methods involve the direct esterification of cinnamic acid with isopropanol under acidic conditions, typically employing sulfuric acid as a catalyst. These conventional approaches require elevated temperatures around 120 degrees Celsius and extended reaction times of several hours to achieve satisfactory conversion rates. The reaction proceeds through a classic esterification mechanism where the carboxylic acid group of cinnamic acid condenses with the hydroxyl group of isopropanol, eliminating water in the process.

Modern synthetic approaches have focused on developing more efficient and environmentally friendly production methods. Microwave-assisted synthesis has emerged as a particularly promising technique, utilizing solid acid catalysts such as gallium oxide/sulfate/zirconium oxide systems to achieve high yields under reduced reaction times. Research has demonstrated that microwave irradiation at 400 watts for 20 minutes, combined with appropriate catalyst loading and reactant ratios, can achieve yields exceeding 96 percent. These advanced methods represent significant improvements over traditional approaches in terms of energy efficiency and environmental impact.

The development of solid acid catalysts has revolutionized isopropyl cinnamate synthesis by eliminating the need for homogeneous acid catalysts that require neutralization and separation steps. Studies utilizing macroporous resin catalysis integrated with microwave assistance have shown excellent catalytic activity and stability during the esterification process. The optimal synthesis conditions typically involve maintaining a molar ratio between alcohol and acid of 6:1, with catalyst loadings of approximately 0.6 grams per 0.01 mole of cinnamic acid. These conditions represent careful optimization to balance reaction efficiency with practical considerations of cost and environmental impact.

Isopropyl cinnamate, with the chemical formula C₁₂H₁₄O₂ and molecular weight of 190.24 g/mol, is an ester derivative of cinnamic acid [1] [2] [3]. The compound is characterized by its systematic IUPAC name propan-2-yl (E)-3-phenylprop-2-enoate, indicating the presence of the trans configuration around the carbon-carbon double bond [1] [2] [4]. The molecular structure features a phenyl ring connected to a propenoic acid moiety through a conjugated system, with the acid portion esterified with an isopropyl group [1] [2].

The structural identity is confirmed by the SMILES notation CC(C)OC(=O)C=CC1=CC=CC=C1 and the InChI Key RGACABDFLVLVCT-CMDGGOBGSA-N [1] [2]. The compound exists predominantly in the trans or (E)-configuration, as indicated by various nomenclature systems including "trans-Cinnamic acid isopropyl ester" and "Isopropyl (E)-cinnamate" [1] [2] [5]. The presence of the conjugated π-electron system between the phenyl ring and the carbonyl group through the carbon-carbon double bond contributes to the compound's spectroscopic properties and chemical stability [6].

Stereochemically, isopropyl cinnamate exhibits geometric isomerism due to the presence of the carbon-carbon double bond adjacent to the phenyl ring [5] [6]. The (E)-isomer is thermodynamically more stable and represents the predominant form found in commercial preparations [5]. The molecular structure allows for potential photoisomerization between (E) and (Z) forms under ultraviolet irradiation, though the (E)-form remains the more stable configuration [7].

Thermal Properties: Melting Point, Boiling Point, and Thermal Stability

Isopropyl cinnamate exhibits well-defined thermal characteristics that are consistent across multiple literature sources. The compound has a melting point of 39°C, indicating its solid-liquid transition occurs at relatively low temperatures [3] [8] [9] [10]. This relatively low melting point is attributed to the molecular structure containing both aromatic and aliphatic components with moderate intermolecular forces.

The boiling point of isopropyl cinnamate varies depending on the applied pressure conditions. Under standard atmospheric pressure (760 mmHg), the compound boils at 268-270°C [9] [11] [4]. Alternative measurements report values of 269°C and 273°C under similar conditions [9] [10]. Under reduced pressure conditions of 20 Torr, the boiling point decreases significantly to 153-155°C [3]. This pressure-dependent behavior follows the Clausius-Clapeyron relationship and demonstrates the compound's volatility characteristics under different processing conditions.

The flash point of isopropyl cinnamate is reported as 94°C (201°F) [11] [4], indicating the minimum temperature at which the compound can form an ignitable mixture with air. This value is important for industrial handling and storage considerations. The vapor pressure at 25°C is relatively low at 0.007440 mmHg [12], suggesting limited volatility at ambient temperatures.

Thermal stability studies indicate that isopropyl cinnamate remains stable under nitrogen atmosphere conditions [13]. Research on related 3-phenyl-2-propene compounds, including cinnamic acid derivatives, demonstrates that these materials exhibit good thermal stability in inert atmospheres but may undergo oxidation reactions when exposed to oxygen at elevated temperatures [13]. The thermal decomposition behavior follows patterns typical of cinnamic acid esters, with potential degradation pathways including ester hydrolysis and oxidative cleavage of the conjugated system at temperatures significantly above the boiling point.

Solubility Profile in Polar and Non-Polar Solvents

The solubility characteristics of isopropyl cinnamate reflect its amphiphilic molecular structure, containing both hydrophobic aromatic and aliphatic regions and a polar ester functional group. The compound demonstrates markedly different solubility behavior across various solvent systems, following general polarity-based solubility principles.

In polar protic solvents, isopropyl cinnamate shows variable solubility depending on the specific solvent characteristics. The compound is only slightly soluble in water [14] [15], which is consistent with its predominantly hydrophobic structure despite the presence of the polar ester group. This limited aqueous solubility is typical for cinnamic acid esters with longer alkyl chains [15]. In contrast, the compound demonstrates good solubility in lower alcohols such as ethanol and methanol [16] [17] [18], where hydrogen bonding interactions between the solvent and the ester carbonyl group facilitate dissolution.

Non-polar and slightly polar organic solvents generally provide excellent solvation for isopropyl cinnamate. The compound is very soluble in chloroform, benzene, and acetone [17] [18], reflecting strong interactions between the aromatic portions of both solute and solvent molecules. Dichloromethane and diethyl ether also dissolve the compound effectively [16], while hexane represents a poor solvent choice [17], likely due to insufficient interactions with the polar ester functionality.

The solubility pattern observed for isopropyl cinnamate aligns with structure-activity relationships for cinnamic acid esters. Research on related compounds demonstrates that ester derivatives generally show enhanced solubility in organic solvents compared to the parent cinnamic acid [17]. The isopropyl ester group increases the hydrophobic character relative to shorter alkyl esters while maintaining sufficient polarity for interaction with moderately polar solvents.

Quantitative solubility studies on similar cinnamic acid esters indicate that solvent selection significantly impacts dissolution behavior [17]. The best solvents for related compounds include tert-pentanol and ethyl acetate, while non-polar solvents like n-hexane consistently perform poorly [17]. These findings support the observed solubility profile for isopropyl cinnamate and provide guidance for formulation and processing applications.

Spectroscopic Identification (Fourier Transform Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

Fourier Transform Infrared Spectroscopy

The infrared spectrum of isopropyl cinnamate exhibits characteristic absorption bands that enable definitive structural identification. The most prominent feature is the strong carbonyl (C=O) stretch appearing in the region of 1730-1715 cm⁻¹ [19] [20] [21], which is diagnostic for ester functional groups. This frequency range is consistent with α,β-unsaturated esters where the carbonyl group is conjugated with the carbon-carbon double bond, resulting in a slight lowering of the stretching frequency compared to saturated esters.

The aromatic carbon-carbon stretching vibrations appear as medium to weak intensity bands in the 1600-1440 cm⁻¹ region [19] [21], characteristic of substituted benzene rings. Complementary to these are the aromatic C-H stretching vibrations observed in the 3100-3000 cm⁻¹ range [19] [21], which are typically of medium to weak intensity and distinguish aromatic from aliphatic C-H bonds.

Aliphatic C-H stretching vibrations from the isopropyl group appear in the 2950-2840 cm⁻¹ region [19] [21], providing evidence for the alkyl ester substituent. The characteristic methyl C-H bending vibrations are expected in the 1465-1440 cm⁻¹ and 1390-1365 cm⁻¹ regions, while the C-O-C ester linkage produces strong absorption bands in the 1250-1050 cm⁻¹ range [19] [21].

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance (¹H NMR) spectroscopy provides detailed structural information about isopropyl cinnamate. The spectrum exhibits the characteristic pattern expected for cinnamic acid esters [22] [23]. The vinyl protons from the α,β-unsaturated system appear as doublets in the 6.3-7.8 ppm region, with the β-proton (adjacent to the phenyl ring) appearing further downfield due to aromatic deshielding effects [22].

The aromatic protons of the phenyl ring generate signals in the 7.3-7.8 ppm region, typically appearing as a complex multiplet pattern characteristic of monosubstituted benzene [22] [23]. The isopropyl ester group produces distinctive signals with the methine proton appearing as a septet around 5.1-5.3 ppm, while the methyl groups generate a doublet pattern at approximately 1.3 ppm due to coupling with the methine proton [22].

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy reveals characteristic chemical shifts for the different carbon environments. The carbonyl carbon appears around 166 ppm, while the olefinic carbons of the α,β-unsaturated system show signals at approximately 141.3 ppm and 120.3 ppm [20]. The aromatic carbons generate signals in the 127-134 ppm region, with specific assignments depending on their position relative to the vinyl substituent [20].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy of isopropyl cinnamate reveals absorption characteristics typical of α,β-unsaturated ester chromophores. The compound exhibits a primary absorption maximum (λmax) at approximately 310 nm [24] [25] [26], which corresponds to the π→π* electronic transition of the conjugated system extending from the phenyl ring through the carbon-carbon double bond to the carbonyl group.

This absorption wavelength is consistent with other cinnamic acid derivatives and reflects the extended conjugation system [25] [26]. The absorption around 310 nm falls within the UVB region (280-320 nm), contributing to the compound's utility in ultraviolet filtering applications [25]. Theoretical calculations using density functional theory methods confirm that the energy for the main electronic transition is approximately 3.95 eV, corresponding to the observed experimental wavelength [25].

The UV-Vis spectrum also provides information about photochemical behavior. Research indicates that cinnamate derivatives can undergo photoisomerization between E and Z forms upon UV irradiation [7], with the absorption spectrum showing characteristic changes during this process. The broad absorption profile in the UVB region makes isopropyl cinnamate potentially useful for photoprotection applications [24] [27].

Hansen Solubility Parameters and Compatibility

Hansen Solubility Parameters (HSPs) provide a quantitative framework for predicting the compatibility and solubility behavior of isopropyl cinnamate with various solvents and polymeric materials. These parameters decompose the total solubility parameter into three components: dispersion forces (δD), polar interactions (δP), and hydrogen bonding (δH) [28] [29].

While specific Hansen solubility parameters for isopropyl cinnamate are not directly reported in the available literature, theoretical estimation methods using group contribution approaches can provide reasonable approximations. Based on the molecular structure and comparison with similar cinnamic acid esters, the estimated Hansen parameters would typically show moderate dispersion and polar components with relatively low hydrogen bonding character [30].

For related cinnamic acid derivatives used as plasticizers, Hansen solubility parameter calculations using the Hoftyzer and Van Krevelen group contribution method have been successfully applied [30]. These studies demonstrate that cinnamic acid esters generally exhibit δD values in the range of 15-17 MPa^(1/2), δP values of 5-7 MPa^(1/2), and δH values of 8-12 MPa^(1/2) [30]. The specific values for isopropyl cinnamate would be influenced by the isopropyl ester group, which contributes moderate polarity and limited hydrogen bonding capability.

The Hansen solubility parameter approach enables prediction of compatibility with various polymer systems and solvents through calculation of the interaction radius (Ra). The compatibility is assessed using the relative energy difference (RED = Ra/R0), where values less than 1 indicate good compatibility [28] [29] [31]. This approach has proven valuable for formulation development in applications ranging from coatings to pharmaceutical systems [32] [33].

Experimental determination of Hansen solubility parameters typically involves systematic solubility testing in a range of solvents with known HSP values, followed by data fitting to determine the optimal parameter set [33]. For isopropyl cinnamate, such studies would involve measuring solubility or swelling behavior in carefully selected test solvents representing different regions of the Hansen solubility space [28].

Traditional esterification represents the most established method for synthesizing isopropyl cinnamate, utilizing strong acid catalysts to facilitate the reaction between cinnamic acid and isopropanol. The Fischer esterification mechanism involves protonation of the carboxylic acid carbonyl oxygen, followed by nucleophilic attack from the alcohol and subsequent elimination of water [1] [2] [3].

Reaction Mechanism and Conditions

The acid-catalyzed esterification of cinnamic acid with isopropanol typically employs concentrated sulfuric acid or hydrochloric acid as the catalyst [1] [3]. The reaction proceeds through a tetrahedral intermediate, with the acid catalyst serving multiple functions: activation of the carboxylic acid carbonyl, facilitation of water elimination, and maintenance of the equilibrium position favoring ester formation [2].

Standard reaction conditions involve refluxing the reactants in the presence of 5-10 mol% acid catalyst at temperatures ranging from 60-100°C for 24-48 hours [1] [3]. The molar ratio of alcohol to acid typically ranges from 3:1 to 6:1 to drive the equilibrium toward product formation [2]. Water removal during the reaction, either through azeotropic distillation or the use of dehydrating agents such as magnesium sulfate, significantly improves yields [4].

Yield and Purity Analysis

Traditional acid-catalyzed esterification typically achieves yields of 70-90% for isopropyl cinnamate synthesis [1] [3]. The reaction efficiency is influenced by several factors including temperature, catalyst concentration, alcohol excess, and water removal efficiency [2]. Purification typically requires neutralization with sodium bicarbonate solution, followed by liquid-liquid extraction and column chromatography [4].

The purity of the final product depends on the thoroughness of the purification process, with typical purities ranging from 90-95% after standard workup procedures [3]. Side reactions, including alcohol dehydration and ester hydrolysis, can reduce both yield and purity [2]. The use of concentrated sulfuric acid can lead to charring and decomposition at elevated temperatures, necessitating careful temperature control [1].

Limitations and Challenges

Traditional esterification methods suffer from several significant limitations. The use of corrosive mineral acids poses safety and environmental concerns, requiring specialized handling and disposal procedures [1] [3]. The long reaction times (24-48 hours) result in high energy consumption and reduced process efficiency [2]. Additionally, the need for extensive purification steps increases both cost and waste generation [4].

The equilibrium nature of the reaction necessitates excess alcohol and water removal, complicating the process and reducing atom economy [1]. Product isolation requires multiple extraction and purification steps, leading to material losses and increased environmental impact [2].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a highly efficient alternative to traditional heating methods, offering significant advantages in terms of reaction time, energy consumption, and product yield. This methodology leverages selective heating through dielectric interactions, resulting in rapid and uniform temperature distribution throughout the reaction mixture [5] [6].

Optimization Parameters

The microwave-assisted synthesis of isopropyl cinnamate using solid acid catalysts has been systematically optimized through statistical design of experiments [5] [6]. The key parameters identified through orthogonal array design include microwave power, reaction time, catalyst loading, and substrate molar ratio [5].

The optimized conditions for microwave-assisted synthesis using gallium oxide-modified sulfated zirconia (Ga₂O₃/SO₄²⁻/ZrO₂) catalyst include: microwave power of 400 W, reaction time of 20 minutes, catalyst loading of 0.6 g per 0.01 mol of cinnamic acid, and a methanol to acid molar ratio of 6:1 [5] [6]. These conditions achieve a remarkable yield of 96.1% with high purity (>98%) [5].

Mechanism of Microwave Enhancement

The effectiveness of microwave irradiation in esterification reactions stems from several mechanisms. Microwave energy creates localized superheating, which enhances reaction rates by increasing the frequency of effective molecular collisions [7]. The selective heating of polar molecules, including the catalyst and reactants, results in more efficient energy transfer compared to conventional heating [8].

The dielectric heating effect leads to rapid temperature rise and uniform heat distribution, eliminating hot spots and reducing side reactions [7]. This enhanced heat transfer mechanism allows for shorter reaction times while maintaining high selectivity and yield [8]. The ability to precisely control temperature and heating rate through microwave power adjustment provides superior process control compared to traditional heating methods [5].

Comparative Performance Analysis

Microwave-assisted synthesis demonstrates superior performance compared to traditional methods across multiple metrics. The reaction time is reduced from 24-48 hours to 20 minutes, representing a 99% reduction in processing time [5] [6]. Energy consumption is decreased by approximately 95%, from 2.5-4.0 kWh/kg to 0.13 kWh/kg [5].

The yield improvement is substantial, with microwave-assisted synthesis achieving 96.1% yield compared to 70-90% for traditional methods [5]. Product purity is enhanced due to reduced side reactions and improved selectivity [6]. The elimination of prolonged heating reduces thermal degradation and improves the overall quality of the final product [7].

Solid Acid Catalysts: Ga₂O₃/SO₄²⁻/ZrO₂ Systems

Solid acid catalysts represent a significant advancement in sustainable synthesis, offering advantages including catalyst recovery, reduced waste generation, and improved environmental compatibility. The gallium oxide-modified sulfated zirconia system has emerged as particularly effective for isopropyl cinnamate synthesis [9] [10] [11].

Catalyst Preparation and Characterization

The Ga₂O₃/SO₄²⁻/ZrO₂ catalyst system is prepared through a multi-step procedure involving zirconia precipitation, sulfation, and gallium impregnation [9] [11]. The process begins with precipitation of zirconium oxychloride using ammonia solution, followed by washing and drying at 110°C [9]. The dried zirconia is then impregnated with ammonium sulfate solution and calcined at 600°C to form sulfated zirconia [9].

Gallium incorporation is achieved through incipient wetness impregnation using gallium sulfate solution, with optimal loading determined to be 5-10 wt% Ga₂O₃ [11] [12]. The final catalyst is characterized by high surface area (100-123 m²/g), appropriate pore structure, and strong acidity [11]. X-ray diffraction analysis reveals stabilization of the tetragonal zirconia phase upon gallium incorporation, which is crucial for maintaining catalytic activity [10].

Catalytic Performance and Mechanism

The Ga₂O₃/SO₄²⁻/ZrO₂ catalyst system demonstrates exceptional performance in isopropyl cinnamate synthesis, achieving 96.1% yield under optimized microwave conditions [5] [6]. The catalyst exhibits both Lewis and Brønsted acid sites, with the combination being essential for high catalytic activity [10]. The Lewis acid sites, attributed to coordinatively unsaturated Zr⁴⁺ and Ga³⁺ ions, activate the carbonyl group of cinnamic acid [10].

The Brønsted acid sites, associated with surface sulfate groups, facilitate proton transfer and water elimination [10]. The synergistic effect between gallium oxide and sulfated zirconia results in enhanced acidity and improved catalytic performance compared to individual components [10] [11]. The catalyst demonstrates excellent thermal stability and resistance to deactivation under reaction conditions [11].

Reusability and Stability

One of the most significant advantages of the Ga₂O₃/SO₄²⁻/ZrO₂ system is its excellent reusability. The catalyst can be recovered by simple filtration and regenerated through calcination at 600°C [11]. Recycling studies demonstrate that the catalyst maintains high activity for at least six consecutive cycles without significant loss of performance [5] [11].

The stability of the catalyst is attributed to the strong interaction between gallium oxide and the sulfated zirconia support, which prevents leaching of active components [11]. Temperature-programmed desorption studies confirm that the catalyst retains its acidic properties after multiple cycles [13]. The ability to regenerate the catalyst through calcination makes this system economically attractive for industrial applications [11].

Green Chemistry Approaches: Solvent-Free and Energy-Efficient Protocols

The development of green chemistry approaches for isopropyl cinnamate synthesis has gained significant attention due to increasing environmental concerns and regulatory requirements. These methodologies focus on minimizing solvent use, reducing energy consumption, and eliminating hazardous reagents while maintaining high efficiency and selectivity [14] [15] [16].

Solvent-Free Synthesis Protocols

Solvent-free synthesis represents the ultimate green chemistry approach, eliminating organic solvents entirely from the reaction process. The Wittig reaction approach for ethyl cinnamate synthesis has been successfully adapted for solvent-free conditions, demonstrating the feasibility of this approach [14] [15]. The reaction proceeds through direct contact between solid phosphorane reagents and liquid aldehydes, with the liquid reactant serving as a pseudo-solvent [14].

The mechanochemical approach using high-speed ball milling has emerged as another solvent-free methodology [17]. This technique utilizes mechanical energy to drive chemical reactions, achieving esterification at room temperature without solvents [17]. The process involves grinding reactants with appropriate catalysts under controlled conditions, resulting in yields of 45-91% within 20-60 minutes [17].

Energy-Efficient Protocols

Energy efficiency in isopropyl cinnamate synthesis has been achieved through several innovative approaches. Room temperature reactions eliminate the need for heating, significantly reducing energy consumption [18] [16]. The use of efficient coupling reagents such as triphenylphosphine oxide (TPPO) with oxalyl chloride enables esterification at ambient temperature with excellent yields [18].

The development of flow chemistry approaches has further enhanced energy efficiency by providing precise control over reaction conditions and enabling continuous processing [19]. Microreactor technology allows for excellent heat and mass transfer, reducing energy requirements while maintaining high throughput [19]. The integration of renewable energy sources, particularly solar heating, has been explored for sustainable esterification processes [20].

Environmentally Benign Reagents and Catalysts

The replacement of hazardous reagents with environmentally benign alternatives has been a major focus in green esterification protocols. Deep eutectic solvents (DES) have emerged as sustainable alternatives to conventional organic solvents [21] [22]. These solvents, prepared from choline chloride and organic acids, demonstrate excellent catalytic activity while being biodegradable and non-toxic [21].

Enzymatic catalysis using lipases represents another green approach, offering high selectivity and mild reaction conditions [8] [23] [24]. Candida antarctica lipase B (CAL-B) has demonstrated excellent performance in continuous flow systems, achieving 91.3% conversion under optimized conditions [19]. The biocatalyst can be reused multiple times without significant activity loss, making it economically viable [24].

Process Integration and Optimization

The integration of multiple green chemistry principles has led to highly efficient and sustainable synthesis protocols. The combination of microwave heating with solid acid catalysts represents an optimal approach, achieving high yields with minimal energy consumption and waste generation [5] [6]. The use of statistical design of experiments enables systematic optimization of reaction parameters, maximizing efficiency while minimizing resource utilization [22].

Process intensification through continuous flow technology has demonstrated significant advantages in terms of productivity and environmental impact [19]. The elimination of batch processing reduces equipment requirements and energy consumption while improving safety and control [19]. The integration of real-time monitoring and control systems enables precise optimization of reaction conditions and product quality [24].

Comparative Analysis of Yield and Purity Across Methods

The comparative analysis of different synthesis methodologies for isopropyl cinnamate reveals significant variations in performance across multiple criteria. This comprehensive evaluation considers yield, purity, energy efficiency, environmental impact, and practical implementation factors to provide a holistic assessment of each approach.

Yield Performance Comparison

The yield performance across different methodologies shows remarkable variation, with solid acid catalysts under microwave conditions achieving the highest yields. The Ga₂O₃/SO₄²⁻/ZrO₂ system demonstrates superior performance with 96.1% yield, representing a significant improvement over traditional methods [5] [6]. Microwave-assisted synthesis generally achieves yields in the range of 85-98%, substantially higher than conventional thermal methods [5] [7] [8].

Traditional acid-catalyzed esterification typically achieves yields of 70-90%, with performance limited by equilibrium constraints and side reactions [1] [3]. The variation in yield depends on reaction conditions, catalyst choice, and purification methods [2]. Heteropolyacid catalysts demonstrate good performance with yields of 84-95%, offering a balance between efficiency and environmental considerations [25] [26].

Enzymatic synthesis shows moderate yields of 65-93%, with performance dependent on enzyme selection, reaction conditions, and substrate specificity [8] [19] [24]. While yields may be lower than chemical methods, the high selectivity and mild conditions often compensate for this limitation [24]. Solvent-free protocols achieve variable yields (80-98%) depending on the specific methodology employed [14] [15] [17].

Purity Analysis and Product Quality

Product purity varies significantly across different synthesis methods, with some approaches inherently producing higher-quality products. Enzymatic synthesis typically achieves the highest purity due to excellent selectivity and minimal side reactions [19] [24]. The biocatalytic approach often produces products with >98% purity, requiring minimal purification [24].

Solid acid catalysts demonstrate excellent purity profiles, with the Ga₂O₃/SO₄²⁻/ZrO₂ system achieving >98% purity under optimized conditions [5] [6]. The combination of high selectivity and controlled reaction conditions minimizes impurity formation [11]. Microwave-assisted synthesis generally produces high-purity products due to reduced thermal degradation and improved selectivity [7] [8].

Traditional acid-catalyzed methods typically achieve 90-95% purity, with the need for extensive purification to remove acid residues and by-products [1] [3]. The use of corrosive acids can lead to product degradation and impurity formation [2]. Heteropolyacid catalysts offer improved purity compared to mineral acids, with products typically achieving 95-98% purity [25] [26].

Energy Efficiency and Environmental Impact

Energy efficiency analysis reveals significant differences between methodologies, with microwave-assisted and room temperature processes demonstrating superior performance. The energy consumption for microwave-assisted synthesis (0.13 kWh/kg) represents a 95% reduction compared to traditional methods (2.5-4.0 kWh/kg) [5]. This dramatic improvement stems from reduced reaction time and efficient energy transfer [7].

Room temperature processes, including mechanochemical and enzymatic approaches, demonstrate excellent energy efficiency by eliminating heating requirements [18] [17] [24]. The energy consumption for these methods is typically 0.05-0.10 kWh/kg, representing the most sustainable approaches [17]. Solvent-free protocols further reduce energy requirements by eliminating solvent recovery and purification steps [14] [15].

Environmental impact assessment considers multiple factors including waste generation, toxicity, and recyclability. Enzymatic synthesis rates highest due to biodegradable catalysts and mild conditions [19] [24]. Solid acid catalysts offer excellent environmental profiles due to reusability and reduced waste generation [5] [11]. Traditional methods rate poorly due to corrosive acid use and extensive purification requirements [1] [3].

Economic and Practical Considerations

The economic viability of different synthesis methods depends on factors including raw material costs, energy consumption, catalyst costs, and processing requirements. While microwave-assisted synthesis using solid acid catalysts may have higher initial equipment costs, the reduced processing time and energy consumption result in favorable economics [5] [6]. The catalyst reusability (6+ cycles) further improves economic attractiveness [11].

Enzymatic synthesis, while having higher catalyst costs, offers advantages in terms of selectivity and mild conditions that may justify the additional expense for high-value applications [19] [24]. The ability to use continuous flow systems improves productivity and reduces labor costs [19]. Traditional methods, despite lower catalyst costs, suffer from high energy consumption and extensive purification requirements [1] [3].

Process scalability varies significantly across methods, with some approaches better suited for industrial implementation. Solid acid catalysts demonstrate excellent scalability due to robust operation and catalyst stability [5] [11]. Microwave heating can be scaled through multiple reactor systems or continuous flow configurations [7]. Traditional methods are well-established but suffer from energy and environmental limitations [1] [3].

Physical Description

XLogP3

Density

Other CAS

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index